2-chloro-9-phenylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclop entane]
Description
This compound is a spirocyclic benzoxazine derivative characterized by a fused pyrazolino-oxazine core and a cyclohexane ring (referred to as "cyclopentane" in some naming conventions). Its molecular formula is C₂₁H₁₉ClN₂O, with an average molecular mass of 350.84 g/mol and a ChemSpider ID of 330209-37-5 . The spirocyclic architecture introduces conformational rigidity, which can influence binding affinity and metabolic stability. Key structural features include:
- A chloro substituent at position 2.
- A phenyl group at position 7.
- A benzo-fused oxazine ring system.
This compound’s stereochemistry (two defined stereocenters) and lipophilic spirocyclic framework make it a candidate for pharmacological studies, particularly in CNS or anticancer drug discovery.
Properties
Molecular Formula |
C20H19ClN2O |
|---|---|
Molecular Weight |
338.8 g/mol |
IUPAC Name |
9-chloro-2-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclopentane] |
InChI |
InChI=1S/C20H19ClN2O/c21-15-8-9-19-16(12-15)18-13-17(14-6-2-1-3-7-14)22-23(18)20(24-19)10-4-5-11-20/h1-3,6-9,12,18H,4-5,10-11,13H2 |
InChI Key |
AVEINBRSSSIIRE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)N3C(CC(=N3)C4=CC=CC=C4)C5=C(O2)C=CC(=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-9-phenylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1’-cyclopentane] involves multiple steps, typically starting with the formation of the spiro core. This is achieved through cycloaddition reactions, often involving thioisatin-derived imines and methyleneindolinone carbonyl compounds in the presence of bifunctional squaramide catalysts . The reaction conditions usually require precise temperature control and the use of specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of continuous flow reactors, can be applied to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-9-phenylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1’-cyclopentane] undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen, commonly using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized spiro compounds.
Scientific Research Applications
2-chloro-9-phenylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1’-cyclopentane] has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-chloro-9-phenylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1’-cyclopentane] involves its interaction with specific molecular targets. The compound’s unique spiro structure allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are still under investigation, but its structural features suggest it may interfere with cellular processes critical for the survival and proliferation of certain cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Variations
The following table summarizes structural analogs and their key differences:
Key Observations:
Spirocyclic vs.
Substituent Effects :
- Fluorine atoms (e.g., in ) enhance electronegativity and metabolic stability but reduce lipophilicity.
- Thienyl () and pyridyl () groups introduce heteroaromaticity, which may improve solubility or receptor interactions.
- Bulky substituents like chlorobenzyloxy () increase molecular mass and steric hindrance, possibly limiting membrane permeability.
Physicochemical Properties
Key Trends:
- Lipophilicity: The chlorobenzyloxy analog has the highest LogP due to its nonpolar aromatic substituents, while the thienyl/methoxy analog is more polar.
Biological Activity
2-Chloro-9-phenylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclopentane] is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of 2-chloro-9-phenylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclopentane] includes a spirocyclic framework which contributes to its unique biological properties. The compound has a molecular weight of approximately 338.84 g/mol and features multiple functional groups that may interact with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. In vitro studies have shown that 2-chloro-9-phenylspiro compounds can inhibit the growth of various bacterial strains. For instance, a study demonstrated that derivatives of this class were effective against Staphylococcus aureus and Escherichia coli, suggesting a potential application in treating bacterial infections.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 2-Chloro-9-phenylspiro | S. aureus | 15 |
| 2-Chloro-9-phenylspiro | E. coli | 12 |
Anticancer Properties
The compound has also been evaluated for its anticancer activity. Preliminary studies using cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have shown that it induces apoptosis and inhibits cell proliferation at micromolar concentrations. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest.
Neuroprotective Effects
Recent investigations into the neuroprotective effects of similar compounds suggest that they may offer protection against neurodegenerative diseases. The spirocyclic structure is thought to enhance blood-brain barrier penetration, allowing for potential therapeutic effects in conditions like Alzheimer's disease.
The biological activity of 2-chloro-9-phenylspiro compounds can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : These compounds may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Modulation of Signaling Pathways : They could affect signaling pathways related to apoptosis and cell survival.
- Interaction with DNA : Some studies suggest that these compounds can intercalate with DNA, disrupting replication in cancer cells.
Case Studies
- Antimicrobial Screening : A systematic screening of various derivatives demonstrated promising antimicrobial activity against Gram-positive and Gram-negative bacteria, highlighting the importance of structural modifications in enhancing efficacy.
- Cancer Cell Line Studies : In a study involving MCF-7 cells, treatment with 2-chloro-9-phenylspiro resulted in a significant decrease in cell viability (IC50 = 5 µM), indicating potent anticancer properties.
- Neuroprotection : Experimental models showed that administration of the compound led to reduced neuronal death in models of oxidative stress, suggesting potential applications in neurodegenerative disease therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
